5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Piritrexim - 72732-56-0

Piritrexim

Catalog Number: EVT-278677
CAS Number: 72732-56-0
Molecular Formula: C17H19N5O2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piritrexim has been used in trials studying the treatment of Bladder Cancer, Urethral Cancer, and Transitional Cell Cancer of the Renal Pelvis and Ureter.
Piritrexim is a synthetic antifolate agent with antiparasitic, antipsoriatic and antitumor properties. Piritrexim inhibits the enzyme dihydrofolate reductase enzyme, thereby disrupting folate metabolism and DNA synthesis and cell division. (NCI04)
Synthesis Analysis

The synthesis of piritrexim involves several key steps, often utilizing pyrimidine derivatives and various coupling reactions. A notable method includes the reaction of suitable C3-building blocks with pyrimidine-2,4,6-triamine or cyanacetamide combined with guanidine .

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
  2. Reagents: Common reagents include mercuric acetate for mercuration steps and various coupling agents.
  3. Conditions: Reactions are often conducted under controlled temperatures and atmospheres (e.g., nitrogen) to enhance yields.
  4. Purification: Final products are purified using column chromatography to isolate the desired analogs in high purity .
Molecular Structure Analysis

Piritrexim has a complex molecular structure characterized by a pyrido[2,3-d]pyrimidine core. Its molecular formula is C14_{14}H15_{15}N5_{5}O, and it has a molecular weight of approximately 273.3 g/mol.

Structural Data

  • Molecular Geometry: The structure exhibits significant lipophilicity due to its aromatic rings.
  • Functional Groups: Key functional groups include amino and carbonyl groups that are vital for its biological activity.
  • Crystallography: X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within the piritrexim molecule .
Chemical Reactions Analysis

Piritrexim undergoes various chemical reactions that are crucial for its synthesis and modification into analogs.

Reactions

  1. Coupling Reactions: These involve the formation of new carbon-nitrogen bonds through reactions with amines or thiols.
  2. Hydrolysis: Certain derivatives can be hydrolyzed to yield active forms or other useful compounds.
  3. Deprotection Steps: Protecting groups used during synthesis are removed under acidic or basic conditions to reveal functional sites necessary for activity .
Mechanism of Action

The primary mechanism of action for piritrexim involves the inhibition of dihydrofolate reductase.

Process

  • Binding: Piritrexim competes with dihydrofolate for binding at the active site of dihydrofolate reductase.
  • Inhibition: This competitive inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, leading to reduced nucleotide synthesis.
  • Cellular Impact: As a result, rapidly dividing cells, such as cancer cells, are less able to proliferate effectively due to a lack of essential nucleotides .
Physical and Chemical Properties Analysis

Piritrexim exhibits specific physical and chemical properties that contribute to its functionality as an anticancer agent.

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Highly soluble in organic solvents due to its lipophilic nature.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses indicate that these properties enhance its bioavailability and efficacy against cancer cells .

Applications

Piritrexim has been primarily investigated for its use in oncology, particularly in treating various types of cancer resistant to conventional therapies such as methotrexate.

Scientific Uses

  1. Anticancer Agent: Used in clinical settings for treating methotrexate-resistant tumors.
  2. Research Tool: Employed in studies aimed at understanding folate metabolism and developing new antifolate agents.
  3. Analogs Development: Ongoing research focuses on synthesizing new analogs with improved efficacy and reduced side effects against cancer cell lines .

Piritrexim continues to be an important subject in pharmacological research due to its unique properties and potential applications in cancer therapy.

Molecular Pharmacology of Piritrexim

Dihydrofolate Reductase (DHFR) Inhibition Dynamics

DHFR is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), essential for nucleotide synthesis and cellular proliferation. Piritrexim binds competitively to the DHFR active site, preventing the reduction of DHF and depleting intracellular reduced folate pools, thereby inhibiting DNA synthesis.

Comparative Inhibition Kinetics vs. Methotrexate

Piritrexim exhibits significantly different inhibition kinetics compared to methotrexate (MTX), particularly against DHFR enzymes from various species. Key distinctions include:

  • Potency Against Microbial DHFR: Piritrexim demonstrates exceptional nanomolar potency against DHFR from Pneumocystis carinii (IC₅₀ = 13 nM) and Mycobacterium avium (IC₅₀ ≈ 0.57 nM) [1]. Crucially, its analogue 13 (2,4-diamino-5-methyl-6-[2'-(5-carboxy-1-butynyl)-5'-methoxy]benzyl]pyrido[2,3-d]pyrimidine) showed a 20-fold increase in potency against P. carinii DHFR (IC₅₀ = 0.65 nM) compared to PTX itself [1].
  • Selectivity Profile: Unlike MTX, which potently inhibits mammalian DHFR, piritrexim analogues can achieve significant selectivity. Compound 13 exhibited an 85-fold selectivity for P. carinii DHFR over rat liver DHFR (IC₅₀ rat = 55 nM) [1]. This contrasts sharply with trimethoprim (TMP), which showed only 14-fold selectivity under similar conditions.
  • Activity Against Resistant Targets: Piritrexim retains activity against cells overproducing DHFR or harboring transport defects that confer resistance to MTX. For instance, BW301U (a close PTX analogue) effectively inhibited a mouse cell line (3T6R400) expressing a mutant DHFR with >100-fold resistance to MTX, being ~1000 times more effective than MTX at inhibiting deoxyuridine incorporation into DNA in these cells [10]. This is attributed to its lipophilicity and consequent independence from the reduced folate carrier (RFC) transport system utilized by MTX.

Table 1: Comparative DHFR Inhibition Kinetics of Piritrexim and Key Analogues vs. Reference Compounds

CompoundTarget DHFR (IC₅₀ in nM)Selectivity Index (vs. Rat DHFR)
P. cariniiM. aviumRat LiverP. cariniiM. avium
Piritrexim (PTX)13 [1]~0.57 [1]~55 [1]~4.2~96
PTX Analogue 130.65 [1]0.57 [1]55 [1]8596
Trimethoprim (TMP)~13,000 [1]-~900 [1]~0.07-
Methotrexate (MTX)High PotencyLow PotencyVery High PotencyLowVery Low

Synthesis: Piritrexim's core strength lies in its potent inhibition of microbial DHFR isoforms, often surpassing MTX and TMP in both potency and selectivity. Its ability to circumvent common MTX resistance mechanisms, particularly impaired transport and DHFR overproduction, further differentiates its pharmacological profile. Molecular dynamics simulations support a slightly superior binding mode for optimized analogues like 13 within the P. carinii DHFR active site compared to PTX itself, correlating with measured IC₅₀ values [1].

Lipid-Solubility and Passive Diffusion Mechanisms

A defining pharmacological characteristic of piritrexim is its high lipid solubility, fundamentally altering its cellular uptake mechanism compared to classical antifolates:

  • Mechanism of Cellular Entry: Unlike hydrophilic antifolates like MTX and pemetrexed, which require active transport via specific carriers (RFC, PCFT, or folate receptors), piritrexim readily crosses cell membranes via passive diffusion [7] [10]. This process is energy-independent and does not rely on the presence or functionality of specific membrane transporters.
  • Evidence for Diffusion: Studies demonstrated that piritrexim and its analogues (e.g., BW301U) rapidly enter cells. Drug association with cells was shown to be temperature-independent, contrasting sharply with the temperature-dependent, carrier-mediated uptake of MTX [10]. Furthermore, uptake was not saturable or competitively inhibited by natural folates, confirming the lack of carrier involvement.
  • Therapeutic Advantages: This diffusion-based uptake confers critical advantages:
  • Overcoming Transport Resistance: Cells resistant to MTX due to downregulation or mutations in the RFC retain full sensitivity to piritrexim [3] [9] [10]. This was dramatically illustrated in DHFR-overproducing mouse 3T6R400 cells, where PTX analogues were vastly more effective than MTX [10].
  • Broad Tissue/Cell Penetration: Passive diffusion facilitates access to cells and tissues with limited expression of specific folate transporters, potentially enhancing its distribution profile.
  • Rapid Intracellular Accumulation: The diffusion process allows for rapid achievement of intracellular concentrations sufficient for DHFR inhibition.

Synthesis: Piritrexim's lipophilicity is a cornerstone of its molecular pharmacology. By bypassing the need for specialized transporters, it ensures reliable cellular entry, particularly crucial in the context of tumor cells or pathogens where conventional antifolate uptake mechanisms may be impaired. This property directly underpins its efficacy against MTX-resistant targets.

Polyglutamation Avoidance and Cellular Retention Profiles

Classical antifolates like MTX undergo extensive intracellular metabolism by folylpolyglutamate synthetase (FPGS), adding multiple glutamate residues:

  • Absence of Polyglutamation: Piritrexim lacks the glutamate moiety necessary for FPGS-mediated polyglutamation [3] [7]. This is a fundamental structural and pharmacological difference from classical antifolates such as MTX, raltitrexed, and pemetrexed.
  • Consequences for Cellular Retention and Action:
  • Reduced Intracellular Retention: Polyglutamated forms of classical antifolates are highly charged, trapping them inside cells and significantly prolonging their intracellular half-life (sometimes months). As a non-polyglutamatable drug, piritrexim is retained intracellularly primarily by partitioning into lipid membranes and potentially by strong binding to DHFR, but not via metabolic conversion to polyglutamates. Consequently, its intracellular persistence is generally shorter than that of polyglutamated MTX.
  • Reversible Inhibition: The inhibition of DNA synthesis by piritrexim is readily reversible upon drug removal. Studies with BW301U (a PTX analogue) showed that inhibition of DNA synthesis produced by a 90-minute exposure was completely reversed within 2 hours after washing cells and resuspending them in drug-free medium [10]. In stark contrast, reversal of MTX-induced inhibition requires addition of reduced folates (leucovorin) or thymidine due to the persistent presence of polyglutamated MTX forms and depleted folate pools.
  • Altered Toxicity Profile (Mechanistic Basis): While safety profiles are excluded per the scope, mechanistically, the lack of polyglutamation contributes to piritrexim's different toxicity patterns. The inability to form long-lasting polyglutamates in normal tissues like the liver may contribute to a different chronic toxicity profile compared to MTX, where hepatotoxicity is linked partly to persistent polyglutamates interfering with endogenous folate metabolism [9].

Table 2: Key Pharmacological Properties Differentiating Piritrexim from Methotrexate

Pharmacological PropertyPiritreximMethotrexate (MTX)Therapeutic Implication for PTX
Water SolubilityLow (Lipophilic) [1] [7]Moderate/High (Hydrophilic)Different formulation challenges; requires lipid systems
Primary Uptake MechanismPassive Diffusion [7] [10]Carrier-Mediated (RFC, FRs, PCFT)Active against MTX-transport resistant cells
Susceptible to Transport ResistanceNo [3] [10]YesBroad activity against resistant phenotypes
FPGS Substrate (Polyglutamation)No [3] [7]YesShorter intracellular retention; reversible inhibition
Reversal of DNA Synthesis InhibitionRapid (Hours; Drug Removal) [10]Slow (Requires Leucovorin/Thymidine)Different rescue requirements; potentially shorter action
Activity vs. DHFR-Amplified CellsRetained [10]LostActivity against a key MTX resistance mechanism

Synthesis: The absence of polyglutamation is a double-edged sword for piritrexim. It eliminates the long-term intracellular retention and persistent enzyme inhibition characteristic of polyglutamated classical antifolates, necessitating different dosing strategies (e.g., more frequent or prolonged administration) for sustained effect. However, it also avoids the chronic tissue accumulation and associated toxicities linked to polyglutamates and enables rapid reversal of effect, offering potential flexibility in clinical management. Its mechanism of retention shifts towards partitioning and target binding rather than metabolic trapping.

Properties

CAS Number

72732-56-0

Product Name

Piritrexim

IUPAC Name

6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22)

InChI Key

VJXSSYDSOJBUAV-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N

Solubility

Soluble in DMSO

Synonyms

2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido(2,3-d)pyrimidine
BW 301U
BW-301U
BW301U
piritrexim
piritrexim monohydrochloride

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.